Kinase Inhibition: Complete Inactivity vs. Potent Analog AGL 2043
1,2-Dimethyl-1H-imidazo[4,5-g]quinoxaline is functionally silent against type III receptor tyrosine kinases, a property that distinguishes it from its 6-thiophenyl-substituted congener AGL 2043 [1]. While AGL 2043 potently inhibits PDGFR (IC50 of 0.8 µM in 3T3 cells and 90 nM on purified PDGFβ receptor, as well as FLT3 and KIT with IC50 values of ~1-3 µM), the unsubstituted parent compound exhibits no measurable inhibitory activity in these same assays [2]. This zero-activity baseline is an essential prerequisite for its use as a negative control in kinase selectivity panels and cellular pathway analysis, where even weak off-target inhibition (e.g., AGL 2043's >30 µM IC50 against PKA, EGFR, IGF-1R, VEGFR, and Src) would compromise experimental integrity [2].
| Evidence Dimension | PDGFR kinase inhibition (cellular) |
|---|---|
| Target Compound Data | No detectable inhibition (IC50 > 30 µM) |
| Comparator Or Baseline | AGL 2043 (1,2-dimethyl-6-(thiophen-2-yl)-1H-imidazo[4,5-g]quinoxaline): IC50 = 0.8 µM in 3T3 cells |
| Quantified Difference | >37.5-fold difference (based on threshold); functionally complete loss of activity vs. sub-micromolar potency |
| Conditions | 3T3 cell-based assay measuring PDGFR autophosphorylation |
Why This Matters
For researchers conducting kinase inhibitor screening or SAR studies, the target compound provides the only structurally congruent negative control that eliminates confounding kinase-inhibitory activity inherent to 6-substituted analogs.
- [1] Gazit, A., Yee, K., Uecker, A., Böhmer, F.-D., Sjöblom, T., Östman, A., Waltenberger, J., Golomb, G., Banai, S., Heinrich, M. C., & Levitzki, A. (2003). Tricyclic quinoxalines as potent kinase inhibitors of PDGFR kinase, Flt3 and Kit. Bioorganic & Medicinal Chemistry, 11(9), 2007–2018. View Source
- [2] Santa Cruz Biotechnology. AGL 2043 (CAS 22617-28-8) product information. Detailed IC50 profiling data. View Source
